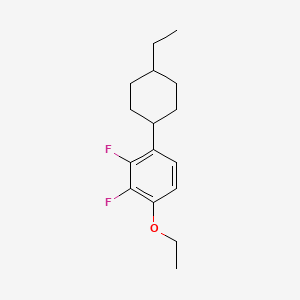

trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-2,3-difluoro-benzene

Description

Properties

CAS No. |

415915-41-2 |

|---|---|

Molecular Formula |

C16H22F2O |

Molecular Weight |

268.34 g/mol |

IUPAC Name |

1-ethoxy-4-(4-ethylcyclohexyl)-2,3-difluorobenzene |

InChI |

InChI=1S/C16H22F2O/c1-3-11-5-7-12(8-6-11)13-9-10-14(19-4-2)16(18)15(13)17/h9-12H,3-8H2,1-2H3 |

InChI Key |

BHXVWJXGODUILD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)C2=C(C(=C(C=C2)OCC)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-2,3-difluoro-benzene typically involves multi-step organic reactions. The process may start with the preparation of the benzene ring, followed by the introduction of the ethoxy group, the ethyl-cyclohexyl group, and the fluorine atoms. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-2,3-difluoro-benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

Substitution: The fluorine atoms and other substituents on the benzene ring can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups to the benzene ring.

Scientific Research Applications

trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-2,3-difluoro-benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-2,3-difluoro-benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The ethoxy and ethyl-cyclohexyl groups, along with the fluorine atoms, contribute to the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physical properties of fluorinated aromatic ethers are highly sensitive to substituent size, lipophilicity, and stereochemistry. Below is a comparative analysis with key analogues:

Table 1: Comparison of Structural Analogues

Physical and Chemical Properties

- Thermal Stability : Biphenyl derivatives (e.g., CAS 323178-01-4) exhibit higher boiling points (427.3°C) due to extended conjugation .

- Stereochemical Stability : Prototropic rearrangements in allyl ethers favor cis-propenyl products, but trans-cyclohexyl configurations remain stable under physiological conditions .

Biological Activity

trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-2,3-difluoro-benzene is an organic compound characterized by a benzene ring substituted with an ethoxy group, two fluorine atoms, and a cyclohexyl group with an ethyl substituent. Its molecular formula is and it has garnered interest for its potential applications in pharmaceuticals and materials science due to its unique structural characteristics.

The synthesis of this compound typically involves multi-step reactions that may include oxidation, reduction, and halogen substitution processes. Common reagents utilized in these reactions include potassium permanganate and lithium aluminum hydride. The use of continuous flow reactors in industrial production allows for optimized yield and purity through controlled reaction conditions .

Metabolic Pathways

Research indicates that this compound undergoes various metabolic pathways within biological systems. Key reactions include:

- Dealkylation : The removal of the ethoxy group.

- Hydroxylation : Addition of hydroxyl groups to the compound.

- H-abstraction : Involves the removal of hydrogen atoms from the molecule.

Therapeutic Potential

Studies have shown that compounds with similar structural features exhibit diverse biological activities, including:

- Antiviral Activity : Fluorinated compounds often demonstrate enhanced antiviral properties. For instance, modifications on aromatic rings can significantly influence anti-HIV activity, with certain substitutions leading to improved efficacy .

- Anticancer Properties : Compounds with similar frameworks have been explored for their cytotoxic effects against various cancer cell lines. The introduction of specific functional groups can enhance their ability to induce apoptosis in cancer cells .

Case Study: Antiviral Efficacy

A recent study evaluated the antiviral potential of fluorinated benzene derivatives, revealing that this compound could be a candidate for further investigation in antiviral drug development. The structure–activity relationship (SAR) studies indicated that fluorine substitutions at specific positions on the benzene ring could lead to increased potency against viral targets .

Case Study: Anticancer Activity

Another research effort focused on a series of piperidine derivatives that showed promising anticancer activity through mechanisms involving cell cycle arrest and apoptosis induction. While this compound has not been directly tested in this context, its structural similarities suggest potential for similar mechanisms .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| trans-1-Ethoxy-2,3-difluoro-4-(4-methyl-cyclohexyl)-benzene | Ethoxy group, difluoro substitutions | Methyl instead of ethyl cyclohexyl group |

| trans-1-Ethoxy-2,3-difluoro-4-(4-butyl-cyclohexyl)-benzene | Ethoxy group, difluoro substitutions | Butyl substituent offers different steric properties |

| 2,3-Difluoro-4-(trans-4-propylcyclohexyl)-methoxy-anisole | Methoxy instead of ethoxy | Variance in functional group influences solubility and reactivity |

This table illustrates how variations in substituents can affect the biological activity and chemical properties of related compounds.

Q & A

Q. What are the optimal synthetic routes for trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-2,3-difluoro-benzene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including cyclohexyl group functionalization and fluorination. A common approach is refluxing substituted benzaldehyde derivatives with intermediates (e.g., triazoles) in absolute ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and purification . Optimization requires monitoring reaction kinetics via HPLC or GC-MS to adjust reflux duration, stoichiometry, and catalyst loading. For reproducibility, ensure inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Resolves cyclohexyl chair conformations and ethoxy/fluoro substituent positions. Trans-configuration is confirmed by coupling constants (e.g., J = 10–12 Hz for axial-equatorial protons) .

- LC-MS/IR: Validates molecular weight (MW: ~348.5 g/mol) and functional groups (C-O-C stretch at ~1100 cm⁻¹; C-F stretches at 1200–1150 cm⁻¹) .

- HPLC-ESI-MS: Ensures purity (>99%) and identifies trace isomers .

Q. How can trans/cis isomer separation be achieved during synthesis?

Methodological Answer: Use chiral stationary-phase HPLC with hexane/isopropanol mobile phases (85:15 v/v) to exploit differences in dipole moments between isomers . Alternatively, recrystallization in ethanol at low temperatures (0–5°C) preferentially isolates the trans-isomer due to higher lattice stability .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: While not classified as acutely toxic (per safety assessments), use PPE (gloves, goggles) due to potential irritancy from fluorinated aromatics. Store in amber glass under nitrogen at 4°C to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How do substituent positions (ethoxy, fluoro) influence electronic and steric properties?

Methodological Answer:

- Electron-withdrawing fluorine at positions 2 and 3 reduces aromatic ring electron density, enhancing electrophilic substitution resistance (e.g., nitration requires harsher HNO₃/H₂SO₄ conditions) .

- Ethoxy group at position 1 increases steric hindrance, affecting π-π stacking in liquid crystal applications. Compare with analogues like 1-butoxy-2,3-difluoro derivatives to quantify steric effects via X-ray crystallography .

Q. What is the environmental fate of this compound, and how can its ecological impact be assessed?

Methodological Answer: Adopt the framework from Project INCHEMBIOL (2005–2011):

- Phase 1: Measure logP (estimated ~4.2) and water solubility (0.01 mg/L) to model bioaccumulation potential .

- Phase 2: Conduct OECD 301F biodegradation tests; low microbial degradation is expected due to fluorinated groups.

- Phase 3: Evaluate chronic toxicity using Daphnia magna (EC₅₀) and algal growth inhibition assays .

Q. How can computational modeling predict its liquid crystal behavior?

Methodological Answer:

Q. What mechanisms underlie its potential biological activity?

Methodological Answer:

- In vitro assays: Screen against cancer cell lines (e.g., MCF-7) to assess cytotoxicity (IC₅₀) via MTT assay. Fluorinated aromatics may intercalate DNA or inhibit topoisomerases .

- SAR studies: Modify the cyclohexyl-ethyl group to probe hydrophobic binding pockets in target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.